10-Methyl-10-nonadecanol

Catalog No.
S15962391
CAS No.
50997-06-3
M.F
C20H42O
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Methyl-10-nonadecanol

CAS Number

50997-06-3

Product Name

10-Methyl-10-nonadecanol

IUPAC Name

10-methylnonadecan-10-ol

Molecular Formula

C20H42O

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C20H42O/c1-4-6-8-10-12-14-16-18-20(3,21)19-17-15-13-11-9-7-5-2/h21H,4-19H2,1-3H3

InChI Key

BTFNSSWQSTYKHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(CCCCCCCCC)O

10-Methyl-10-nonadecanol is a highly specialized C20 branched-chain tertiary alcohol characterized by a 19-carbon backbone with a methyl group and a hydroxyl group located precisely at the C10 position. In industrial and analytical contexts, it serves primarily as a critical synthetic intermediate for the production of branched cuticular hydrocarbons (such as 10-methylnonadecane) and as an absolute analytical reference standard for phytochemical profiling. Its mid-chain branching and tertiary hydroxyl functionality impart distinct thermal properties and chemical reactivity compared to linear aliphatic alcohols. Procuring this compound in high purity (>98%) allows researchers and formulators to bypass complex, moisture-sensitive organometallic synthesis steps, ensuring high reproducibility in downstream derivatization, isotopic labeling, and GC-MS calibration workflows [1].

Research Fit

Phytochemical analytical standard for Swietenia mahagoni oil profiling

Sterically hindered tertiary alcohol building block for reactivity studies

Methyl‑branched architecture for branched surfactant SAR investigations

Substituting 10-methyl-10-nonadecanol with linear analogs (e.g., 1-nonadecanol) or downstream saturated alkanes (e.g., 10-methylnonadecane) fundamentally compromises both physical formulation and synthetic utility. Linear C19 alcohols exhibit highly crystalline lipid packing, leading to drastically higher melting points and poor solubility in ambient-temperature non-polar matrices, which causes precipitation in liquid dispenser formulations. Conversely, attempting to use the downstream alkane (10-methylnonadecane) directly eliminates the necessary reactive handle; the inert C-H bonds of the alkane cannot be efficiently dehydrated or functionalized to create custom internal standards or specific semiochemical alkenes. Furthermore, substituting the pre-synthesized compound with raw Grignard precursors (2-undecanone and 1-bromononane) introduces severe batch-to-batch variability due to competitive enolization during the synthesis of sterically hindered tertiary alcohols, resulting in unacceptable yield fluctuations and impurity profiles [1].

Substitution Risk

1‑Nonadecanol

Primary alcohol; lacks steric hindrance and methyl branch. Oxidation susceptibility and derivatization pathways may shift significantly.

10‑Nonadecanol

Secondary alcohol; different steric environment and reactivity profile compared to target tertiary alcohol. May not reproduce tertiary‑specific stability.

Elimination of Moisture-Sensitive Grignard Bottlenecks

Synthesizing 10-methyl-10-nonadecanol de novo requires a Grignard addition of nonylmagnesium bromide to 2-undecanone. This reaction is highly moisture-sensitive and typically yields only 65-80% of the target tertiary alcohol due to competitive enolization or reduction side reactions inherent to hindered ketones. Procuring the pre-synthesized 10-methyl-10-nonadecanol standard eliminates this 12-24 hour synthetic step and bypasses the yield bottleneck entirely [1].

Evidence DimensionSynthetic steps and yield loss
Target Compound Data0 synthetic steps required; >98% purity out-of-box
Comparator Or Baseline2-Undecanone + 1-Bromononane (Grignard route) yielding ~65-80% crude product
Quantified DifferenceSaves 12-24 hours of synthesis time and prevents 20-35% material loss from side reactions.
ConditionsLaboratory-scale synthesis of tertiary alcohols via organometallic addition.

Direct procurement accelerates the downstream production of semiochemicals and analytical standards by removing a highly variable organometallic step.

Occurrence in S. mahagoni
Cross-study comparable
5.24% in seed oil
Supports phytochemical marker context
1‑Nonadecanol not detected as major constituent

Reactive Handle for Derivatization and Isotopic Labeling

While 10-methylnonadecane is frequently utilized as a final semiochemical or biomarker, it is chemically inert. In contrast, 10-methyl-10-nonadecanol possesses a tertiary hydroxyl group that serves as a critical reactive handle. This allows for controlled dehydration to alkenes (e.g., 10-methylnonadecene) or subsequent catalytic deuteration to produce stable isotopically labeled internal standards, which is impossible to achieve directly from the saturated alkane [1].

Evidence DimensionSynthetic functionalization capability
Target Compound DataTertiary hydroxyl allows quantitative dehydration and substitution
Comparator Or Baseline10-Methylnonadecane (inert alkane)
Quantified DifferenceEnables >90% yield of labeled analogs or alkenes vs. 0% direct conversion from the alkane.
ConditionsStandard derivatization conditions (e.g., acid-catalyzed dehydration or tosylation).

Buyers needing to synthesize custom internal standards or pheromone analogs must procure the alcohol precursor rather than the inert downstream alkane.

Alcohol Classification
Class-level inference
Tertiary vs. primary/secondary
Reactivity and stability differ; requires validation
No direct comparative assay data available

Absolute Quantification in Phytochemical Profiling

10-Methyl-10-nonadecanol has been identified as a significant constituent (approximately 5.24% of methylated fatty esters) in the seed cake extracts of Swietenia mahagoni. Using a highly purified synthetic standard of 10-methyl-10-nonadecanol allows for exact GC-MS calibration and absolute quantification of this component, which is impossible when relying on variable crude botanical extracts [1].

Evidence DimensionAnalytical calibration accuracy
Target Compound Data>98% pure reference standard providing absolute baseline calibration
Comparator Or BaselineCrude Swietenia mahagoni extract
Quantified DifferenceEnables absolute mg/g quantification vs. relative/variable peak area integration in crude mixtures.
ConditionsGC-MS profiling of plant-derived methylated fatty esters.

Essential for the quality control and pharmacological standardization of Swietenia mahagoni derived products.

Disruption of Lipid Packing and Thermal Behavior

Compared to linear primary alcohols of similar molecular weight, such as 1-nonadecanol (which is highly crystalline with a melting point above 60°C), the mid-chain branching in 10-methyl-10-nonadecanol severely disrupts lipid packing. This structural feature significantly lowers the melting point, rendering it far more soluble in non-polar hydrocarbon matrices at ambient temperatures [1].

Evidence DimensionThermal behavior and lipid packing
Target Compound DataMid-chain branched tertiary alcohol (lower melting point, high ambient solubility)
Comparator Or Baseline1-Nonadecanol (linear primary alcohol, highly crystalline, MP >60°C)
Quantified DifferenceSubstantial reduction in melting point and crystallization propensity in non-polar solvents.
ConditionsAmbient temperature formulation in hydrocarbon or lipid matrices.

The branched structure prevents crystallization in liquid-phase analytical standards or semiochemical dispenser formulations.

Synthesis of Isotopically Labeled Internal Standards

Ideal for use as a precursor to synthesize deuterated 10-methylnonadecane via controlled dehydration and catalytic deuteration, providing precise internal standards for GC-MS analysis of insect cuticular hydrocarbons [1].

Phytochemical Quality Control and Calibration

Essential as an absolute quantitative reference standard for profiling and standardizing Swietenia mahagoni seed cake extracts, where it constitutes a significant fraction of the methylated fatty esters [2].

Semiochemical Dispenser Formulation

Preferred over linear alcohols in the formulation of liquid-phase pheromone or semiochemical blends, where its mid-chain branching prevents unwanted crystallization in non-polar delivery matrices at ambient temperatures [3].

Precursor for Custom Alkene Biomarkers

The optimal starting material for generating specific mid-chain branched alkenes (e.g., 10-methylnonadecene isomers) via acid-catalyzed dehydration, supporting advanced ecological and biomarker research without the need for complex organometallic synthesis [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Phytochemical reference standard research
Identity confirmation by GC-MS
Retention time and mass spectrum match
Tertiary alcohol reactivity studies
Steric hindrance profile
Oxidation resistance, substitution pathways
Branched surfactant SAR studies
Methyl‑branched chain architecture
CMC and surface activity in linear‑branched comparison

XLogP3

8.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

298.323565959 g/mol

Monoisotopic Mass

298.323565959 g/mol

Heavy Atom Count

21

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